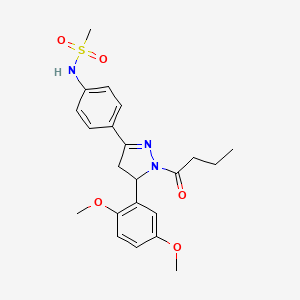

N-(4-(1-butyryl-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

The compound N-(4-(1-butyryl-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide features a pyrazoline core substituted with a 2,5-dimethoxyphenyl group at position 5 and a butyryl acyl group at position 1. The phenyl ring at position 3 is functionalized with a methanesulfonamide moiety. This structure is characteristic of sulfonamide-containing pyrazoline derivatives, which are often explored for biological activities such as enzyme inhibition (e.g., carbonic anhydrase) or cytotoxic effects . The butyryl group may enhance metabolic stability compared to shorter acyl chains, while the 2,5-dimethoxyphenyl substituent could influence solubility and target binding through electronic and steric effects.

Properties

IUPAC Name |

N-[4-[2-butanoyl-3-(2,5-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O5S/c1-5-6-22(26)25-20(18-13-17(29-2)11-12-21(18)30-3)14-19(23-25)15-7-9-16(10-8-15)24-31(4,27)28/h7-13,20,24H,5-6,14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKXQMLIQBVUQCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=C(C=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: : This compound is generally synthesized through a multi-step organic synthesis approach. Initial steps often involve creating the pyrazole core through a cyclization reaction, followed by functionalizing the phenyl ring and attaching the sulfonamide group. Typical reaction conditions may include elevated temperatures, specific catalysts, and solvents like ethanol or methanol.

Industrial Production Methods: : For large-scale production, automated synthesis methods are employed, utilizing continuous flow reactors and sophisticated purification techniques like crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: : The compound can undergo several chemical reactions including oxidation, reduction, and substitution. Its methanesulfonamide group makes it particularly reactive towards nucleophilic substitution, while the butyryl group is more likely to participate in oxidative processes.

Common Reagents and Conditions: : Oxidation might require reagents like potassium permanganate or chromic acid under acidic conditions. Reduction can be achieved using lithium aluminum hydride or similar reducing agents. Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products: : The products of these reactions are usually altered forms of the original compound, such as hydroxylated, dealkylated, or substituted analogs that retain the core pyrazole structure.

Scientific Research Applications

Chemistry: : In chemistry, it is used as a building block for designing complex molecules and studying reaction mechanisms.

Biology: : In biology, it's utilized to explore biochemical pathways and interactions with enzymes or proteins.

Medicine: : It shows potential as a drug candidate for treating various conditions due to its reactive groups, which may interact with biological targets.

Industry: : In industry, it may be employed as an intermediate in the synthesis of more complex chemical entities or pharmaceuticals.

Mechanism of Action

The mechanism by which N-(4-(1-butyryl-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide exerts its effects often involves interaction with specific molecular targets such as enzymes, receptors, or ion channels. Its diverse functional groups allow it to form multiple types of bonds and interactions, facilitating its role in altering biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazoline Derivatives with Sulfonamide Moieties

4-[3-(4-Hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamides

These compounds (e.g., 1–9 in ) share a pyrazoline core linked to a benzenesulfonamide group. Unlike the target compound, they feature a hydroxylphenyl substituent at position 3 and lack an acyl group at position 1. Bioactivity studies revealed moderate carbonic anhydrase inhibition (IC₅₀: 12–45 µM) and cytotoxicity against cancer cell lines (e.g., MCF-7, IC₅₀: 18 µM for compound 5 ). The absence of the butyryl group in these analogs may reduce metabolic stability but improve aqueous solubility due to the hydroxyl group .

N-(5-Cyano-1-(4-methoxyphenyl)-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]-pyrazol-6-yl)-4-methylbenzenesulfonamide (4af)

This compound () incorporates a pyrano-pyrazole hybrid structure with a methylbenzenesulfonamide group. The 4-methoxyphenyl substituent at position 1 and cyano group at position 5 contrast with the target compound’s 2,5-dimethoxyphenyl and butyryl groups. Synthesis yielded 70% purity, with a melting point of 69.0–70.4°C, suggesting moderate crystallinity compared to the target compound .

Acyl-Substituted Pyrazoline Analogs

N-{3-[1-isobutyryl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide (CCG-28511)

This analog () replaces the target compound’s butyryl group with an isobutyryl moiety and substitutes the 2,5-dimethoxyphenyl with a 2-methylphenyl group. The methylphenyl substituent lacks the electron-donating methoxy groups, which could diminish solubility and hydrogen-bonding interactions .

Role of Acyl Groups

- Butyryl vs. Isobutyryl : The linear butyryl group in the target compound may provide better alignment with hydrophobic enzyme pockets compared to branched isobutyryl ().

- Acyl vs. Acetyl : Acetyl-containing analogs (e.g., ’s P-(3-Methyl-5-oxo-2-pyrazol-1-yl)benzenesulfonamide ) exhibit shorter metabolic half-lives due to easier hydrolysis, highlighting the butyryl group’s advantage in prolonging activity.

Aryl Substituent Comparisons

Physicochemical and Structural Data

Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to ’s 5b , but the butyryl and dimethoxyphenyl groups may require optimized coupling conditions.

- The dimethoxyphenyl group may improve binding to polar enzyme active sites compared to methylphenyl or sulfonylphenyl analogs.

- Structural Insights : X-ray crystallography (e.g., SHELXL in ) could resolve conformational differences between the target compound and its analogs, particularly regarding acyl and aryl group orientations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.